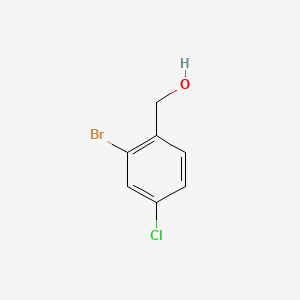

(2-Bromo-4-chlorophenyl)methanol

Vue d'ensemble

Description

“(2-Bromo-4-chlorophenyl)methanol” is a chemical compound with the CAS Number: 143888-84-0 . It has a molecular weight of 221.48 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 . This indicates that the compound consists of a benzene ring substituted with bromine and chlorine atoms, and a methanol group .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique

Facile Synthesis and Enantiomeric Purity : A detailed and efficient synthesis process for producing enantiomerically pure diarylethanes, including compounds structurally related to (2-Bromo-4-chlorophenyl)methanol, has been developed. This method is characterized by its affordability, scalability, and ability to produce high-purity enantiomers, as exemplified in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes (Zhang et al., 2014).

Regio- and Chemoselective Bromination : The bromination of compounds closely related to this compound has been extensively studied, revealing that the position of bromine insertion can vary significantly based on the brominating reagent and the solvent used. This research provides valuable insights into the selective functionalization of such compounds, essential for their further application in synthesis and chemical transformations (Shirinian et al., 2012) Shirinian et al., 2012.

Crystallographic Analysis : The crystal structure of compounds structurally similar to this compound has been elucidated, providing valuable information about their molecular geometry, intermolecular interactions, and potential for forming crystalline materials. This knowledge is crucial for understanding the material's properties and potential applications in various scientific fields (Li et al., 2012) Li et al., 2012.

Photogeneration and Reactivity of Aryl Cations : The photochemistry of derivatives of this compound has been explored, demonstrating their ability to generate aryl cations under specific conditions. These cations exhibit interesting reactivities, such as addition to pi nucleophiles, providing a pathway to various arylated products. This research opens avenues for novel photochemical reactions and synthesis methods for aromatic compounds (Protti et al., 2004) Protti et al., 2004.

Aqueous Two-Phase System for Chiral Intermediate Production : The production of chiral intermediates closely related to this compound has been achieved using a microbial cell-catalyzed biotransformation reaction in an aqueous two-phase system. This method shows significant promise for the efficient and enantioselective synthesis of chiral intermediates, crucial for pharmaceutical applications (Ni et al., 2012) Ni et al., 2012.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that related compounds have been studied for their interaction with various biological targets .

Mode of Action

It’s known that the compound can form complexes with various metal ions such as co2+, ni2+, cu2+, and zn2+ . The ligand acts as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Related compounds have shown enhanced activity over the free schiff base ligand in various assays .

Action Environment

It’s known that the compound is stable under normal conditions .

Propriétés

IUPAC Name |

(2-bromo-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBLTOOILFNPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143888-84-0 | |

| Record name | (2-bromo-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

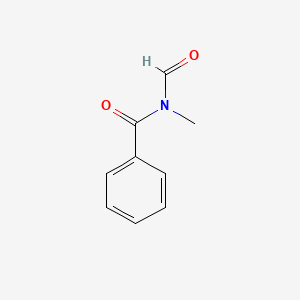

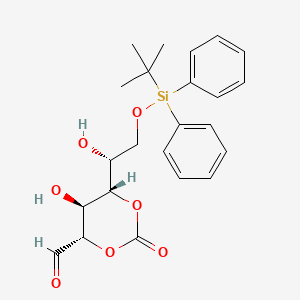

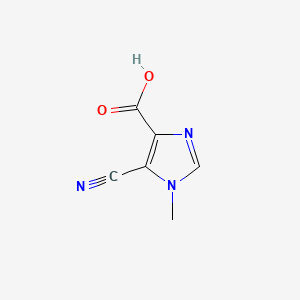

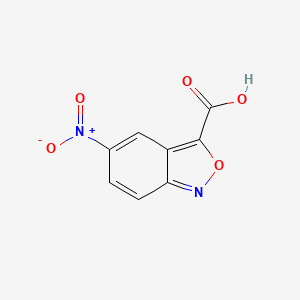

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)

![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)

![N-[1-(3-Chloropyridin-4-yl)ethyl]-N-methylthiourea](/img/structure/B582990.png)